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Compound of Interest

Compound Name: 1,5-Dimethylpyrazole

Cat. No.: B184060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1,5-dimethylpyrazole, a heterocyclic organic compound of interest in various chemical and

pharmaceutical research domains. This document details the interpretation of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by

experimental protocols and visual aids to facilitate a deeper understanding of its structural

characteristics.

Spectroscopic Data Summary
The key spectroscopic data for 1,5-dimethylpyrazole are summarized in the following tables

for easy reference and comparison.

Table 1: 1H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.90 Doublet 1H H4

~7.30 Doublet 1H H3

~3.65 Singlet 3H N-CH3

~2.25 Singlet 3H C-CH3
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Solvent: CDCl3. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: 13C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~148 C5

~138 C3

~105 C4

~35 N-CH3

~13 C-CH3

Solvent: CDCl3. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 3: IR Spectroscopic Data (Predicted based on 3,5-
dimethylpyrazole and general pyrazole vibrations)

Wavenumber (cm-1) Intensity Assignment

3100-3000 Medium C-H stretching (aromatic)

2950-2850 Medium C-H stretching (methyl)

~1595 Medium C=C stretching (ring)

~1484 Medium C=N stretching (ring)

~1466 Medium C-H bending (methyl)

~1327 Medium C-N stretching (ring)

Note: Experimental IR data for 1,5-dimethylpyrazole is not readily available. The provided

data is an estimation based on the vibrational spectra of 3,5-dimethylpyrazole and known

characteristic frequencies for pyrazole derivatives.[1][2][3]

Table 4: Mass Spectrometry Data (Electron Ionization)
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m/z Relative Intensity (%) Assignment

96 100 [M]+• (Molecular Ion)

95 ~70 [M-H]+

81 ~17 [M-CH3]+

54 ~22 [M-C2H2N]+

Source: NIST Mass Spectrometry Data Center, PubChem.[1][4]

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain 1H and 13C NMR spectra for the structural elucidation of 1,5-
dimethylpyrazole.

Methodology:

Sample Preparation: A sample of 1,5-dimethylpyrazole (5-10 mg for 1H, 20-50 mg for 13C)

is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing

tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is then transferred

to a 5 mm NMR tube.

Instrument: A Bruker Avance spectrometer (or equivalent) operating at a field strength of 300

MHz or higher for protons.

1H NMR Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve optimal resolution.

A standard one-pulse sequence is used for acquisition.
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Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. 16-32 scans are typically co-added to

improve the signal-to-noise ratio.

13C NMR Acquisition:

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

A wider spectral width (e.g., 0-200 ppm) is set.

A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.

A significantly larger number of scans (e.g., 1024 or more) is required due to the lower

natural abundance of 13C.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS

signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups and vibrational modes of 1,5-dimethylpyrazole.

Methodology:

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for

liquid samples.

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or

zinc selenide ATR crystal.

Procedure:

A background spectrum of the clean, empty ATR crystal is recorded.

A small drop of 1,5-dimethylpyrazole is placed onto the ATR crystal, ensuring complete

coverage.
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The sample spectrum is then recorded.

The instrument typically scans the mid-IR range from 4000 to 400 cm-1.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is presented as transmittance or absorbance

versus wavenumber (cm-1).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1,5-
dimethylpyrazole.

Methodology:

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Instrument: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-

flight analyzer).

Procedure:

A dilute solution of 1,5-dimethylpyrazole in a volatile organic solvent (e.g.,

dichloromethane or methanol) is prepared.

A small volume (e.g., 1 µL) is injected into the GC, where the compound is vaporized and

separated from the solvent on a capillary column.

The eluted compound enters the ion source of the mass spectrometer.

In the EI source, the molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.[5]

The resulting positively charged ions are accelerated and separated by the mass analyzer

based on their mass-to-charge ratio (m/z).
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Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The peak

with the highest m/z value typically corresponds to the molecular ion ([M]+•), and the other

peaks represent fragment ions.

Visualization of Spectroscopic Analysis Workflow
and Fragmentation
The following diagrams, generated using the DOT language, illustrate key logical relationships

in the spectroscopic analysis of 1,5-dimethylpyrazole.
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Figure 1: General workflow for the spectroscopic analysis of 1,5-dimethylpyrazole.
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Figure 2: Proposed major fragmentation pathway for 1,5-dimethylpyrazole in EI-MS.

Interpretation of Spectroscopic Data
1H NMR Spectrum
The 1H NMR spectrum of 1,5-dimethylpyrazole is consistent with its structure. The two

signals in the aromatic region, a doublet around 5.90 ppm and another at approximately 7.30

ppm, correspond to the two protons on the pyrazole ring (H4 and H3, respectively). The

downfield shift of the H3 proton is attributed to its proximity to the electronegative nitrogen

atoms. The two singlet signals at around 3.65 ppm and 2.25 ppm are assigned to the protons

of the N-methyl and C5-methyl groups, respectively. The integration of these signals (1:1:3:3)

confirms the number of protons in each unique chemical environment.

13C NMR Spectrum
The 13C NMR spectrum displays five distinct signals, corresponding to the five carbon atoms in

the molecule. The signals for the pyrazole ring carbons (C3, C4, and C5) appear in the

aromatic region. The carbons attached to nitrogen (C3 and C5) are observed at lower field

(~138 and ~148 ppm) compared to C4 (~105 ppm). The signals for the N-methyl and C5-

methyl carbons are found in the upfield region at approximately 35 ppm and 13 ppm,

respectively.

IR Spectrum
The IR spectrum of 1,5-dimethylpyrazole is expected to show characteristic absorption bands.

The C-H stretching vibrations of the aromatic ring and the methyl groups are anticipated in the

3100-2850 cm-1 region. The stretching vibrations of the C=C and C=N bonds within the
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pyrazole ring are expected to appear in the 1600-1450 cm-1 range. The C-H bending vibrations

of the methyl groups would likely be observed around 1466 cm-1, and C-N stretching vibrations

of the ring are also expected.[1][2][3]

Mass Spectrum
The mass spectrum obtained by electron ionization shows a prominent molecular ion peak

([M]+•) at an m/z of 96, which corresponds to the molecular weight of 1,5-dimethylpyrazole.[4]

A significant peak is also observed at m/z 95, corresponding to the loss of a hydrogen atom

([M-H]+). The fragmentation pattern also includes a peak at m/z 81, which can be attributed to

the loss of a methyl radical ([M-CH3]+). Another notable fragment is seen at m/z 54, which

likely results from the loss of a neutral molecule of hydrogen cyanide (HCN) from the [M-H]+

ion, a common fragmentation pathway for pyrazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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